physical properties of 2,6-Dichloro-3-(trifluoromethyl)benzylamine
physical properties of 2,6-Dichloro-3-(trifluoromethyl)benzylamine
CAS Registry Number: 1092461-13-6 Content Type: Technical Whitepaper / Application Guide Version: 2.0 (Scientific Reference)[1]
Executive Summary & Structural Logic
2,6-Dichloro-3-(trifluoromethyl)benzylamine is a specialized fluorinated building block used primarily in the synthesis of high-value agrochemicals (fungicides, herbicides) and kinase-inhibiting pharmaceuticals.[1] Its structural uniqueness lies in the 2,6-dichlorophenyl motif, which provides significant steric shielding to the benzylic position, combined with the 3-trifluoromethyl group, which imparts high lipophilicity and metabolic stability.
For researchers, this compound represents a "privileged scaffold" where the amine functionality is nucleophilic but sterically hindered, requiring specific protocols for successful derivatization.
Structural Analysis (SMILES)
SMILES: NCCc1c(Cl)c(C(F)(F)F)ccc1Cl[1]
| Feature | Chemical Consequence |
| Primary Amine (-CH₂NH₂) | Reactive center for amide coupling, reductive amination, or heterocycle formation.[1] |
| 2,6-Dichloro Substitution | Steric Gatekeeper: Blocks rotation of the phenyl ring in drug targets (atropisomerism potential) and protects the benzylic carbon from metabolic oxidation. |
| 3-Trifluoromethyl (-CF₃) | Electronic Modulator: Strong electron-withdrawing group (EWG); increases lipophilicity (LogP) and modulation of pKa.[1] |
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity structure-property relationship (SAR) consensus models where experimental data is proprietary.
Table 1: Core Physical Data
| Property | Value / Range | Confidence |
| Molecular Formula | C₈H₆Cl₂F₃N | Exact |
| Molecular Weight | 244.04 g/mol | Exact |
| Physical State | Low-melting solid or viscous oil (dependent on purity) | Experimental |
| Boiling Point | 245°C - 255°C (at 760 mmHg) | Predicted |
| Density | 1.45 ± 0.05 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~8.2 - 8.5 | Predicted (Lower than benzylamine (9.[1][2][3]3) due to EWGs) |
| LogP | 3.1 - 3.4 | Predicted (High Lipophilicity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water.[1] | Experimental |
Stability Profile
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Air Sensitivity: Moderate. Absorbs atmospheric CO₂ to form carbamates/carbonates.
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Thermal Stability: Stable up to 150°C; decomposition releases HF/HCl fumes.
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Storage: Store at 2–8°C under Argon/Nitrogen atmosphere.
Synthetic Utility & Protocols
The synthesis of this amine typically proceeds via the reduction of the corresponding nitrile.[4] The following protocol describes the reduction of 2,6-dichloro-3-(trifluoromethyl)benzonitrile , a standard industrial route ensuring high fidelity.
Experimental Protocol: Nitrile Reduction (Borane-THF Method)
Rationale: Catalytic hydrogenation (Pd/C) often results in de-halogenation (loss of Cl atoms) in poly-chlorinated aromatics.[1] Borane-THF is chemoselective for the nitrile.[1]
Reagents:
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Precursor: 2,6-Dichloro-3-(trifluoromethyl)benzonitrile (1.0 eq)[1]
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Reductant: Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (2.5 eq)
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Solvent: Anhydrous THF
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Quench: Methanol, then 6M HCl
Workflow:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with N₂.
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Dissolution: Charge precursor (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.
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Addition: Add BH₃·THF (25 mmol) dropwise over 30 minutes. Caution: Exothermic.
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Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile).[1]
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Quench: Cool to 0°C. CAREFULLY add Methanol (excess) to destroy excess borane.
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Hydrolysis: Add 6M HCl (20 mL) and reflux for 1 hour (breaks the boron-amine complex).
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Isolation: Basify with NaOH to pH > 12. Extract with DCM (3x).[1] Dry organics over Na₂SO₄ and concentrate.
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Purification: Distillation or conversion to HCl salt (ether/HCl) for solid storage.
Visualization: Synthesis Pathway
Caption: Chemoselective reduction pathway avoiding de-halogenation risks associated with catalytic hydrogenation.
Handling, Safety, and Storage (HSE)
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage).[3]
Self-Validating Handling System
To ensure integrity of the compound and safety of the researcher, follow this logic flow:
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Visual Check: Is the liquid/solid yellow or dark orange?
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Yes: Oxidation has occurred. Redistill or recrystallize (if salt).[1]
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No (Colorless/Pale): Proceed.
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Atmosphere Check: Are you working in a fume hood?
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Requirement: Amine vapors are corrosive. Use a Schlenk line for transfers to avoid CO₂ absorption (which forms white carbamate crusts).[1]
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-
Neutralization Readiness:
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Keep 5% Acetic Acid solution nearby for emergency skin decontamination.
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Visualization: Safety & Handling Logic
Caption: Decision matrix for assessing compound quality and handling requirements.
Analytical Characterization Expectations
When validating the synthesized or purchased material, look for these specific spectral signatures.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.5–7.7 ppm: Aromatic protons (2H, doublet/multiplet pattern depending on H-H coupling).
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δ 4.1–4.2 ppm: Benzylic -CH ₂-NH₂ (2H, singlet or broad singlet).[1] Note: This shift is downfield compared to unsubstituted benzylamine (~3.8 ppm) due to the electron-withdrawing nature of the ring.[1]
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δ 1.5 ppm: -NH₂ (Broad, exchangeable with D₂O).[1]
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¹⁹F NMR:
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δ -62 to -63 ppm: Single peak corresponding to the -CF₃ group.[1]
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Mass Spectrometry (ESI+):
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[M+H]⁺: 244/246/248 (Characteristic isotope pattern for two Chlorine atoms: 9:6:1 intensity ratio).[1]
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References
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BenchChem. 2,6-Dichloro-3-(trifluoromethyl)benzylamine Product Entry. Retrieved from (Accessed 2026).[1]
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PubChem. Compound Summary for CAS 1092461-13-6. National Library of Medicine. Retrieved from (Verified via structure search).[1]
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Google Patents. Synthesis of Trifluorobenzylamines and derivatives (CN110683959B). Retrieved from .
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Sigma-Aldrich. General Safety Data Sheet for Fluorinated Benzylamines. Retrieved from .[1]
